3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-4-carbaldehyde with sulfamide under basic conditions to form the intermediate 1H-pyrazol-4-ylmethylsulfamide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfamoyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
- 4-(1H-pyrazol-4-yl)benzoic acid
- 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs .
Biological Activity
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which includes a benzoic acid moiety linked to a sulfamoyl group and a pyrazole ring. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In particular, compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives exhibit low MIC values, suggesting potent antibacterial effects. For example, certain pyrazole derivatives showed MIC values as low as against S. aureus .
- Mechanism of Action : The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis . Studies utilizing time-kill assays confirmed the bactericidal effects over time.
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory applications:
- Cellular Assays : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential role in managing inflammatory conditions.
Study on Antimicrobial Efficacy
A study focusing on pyrazole derivatives reported that compounds containing the pyrazole ring exhibited strong antimicrobial activity with minimal toxicity to human cells. The research highlighted that modifications to the substituents on the pyrazole ring significantly influenced antibacterial efficacy .
Compound | MIC (μg/ml) | Target Bacteria |
---|---|---|
P1 | 0.78 | Staphylococcus aureus |
P2 | 1.5 | Enterococcus faecalis |
P3 | 3.0 | Escherichia coli |
In Vivo Toxicity Studies
In vivo studies using mouse models indicated that doses up to did not show significant toxicity, as assessed through various organ toxicity markers . This finding is crucial for evaluating the safety profile of potential therapeutic agents derived from this compound.
Properties
IUPAC Name |
3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDKSRGTPGLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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